Epaminurad

URAT1 OAT1 OAT3

Researchers studying urate transport require highly selective URAT1 inhibitors free from off-target OAT1/OAT3 inhibition that limits benzbromarone's utility. Epaminurad (UR-1102) addresses this need: • URAT1 Ki = 57 nM with 130-fold selectivity over OAT1 and 42-fold over OAT3 • 33-fold greater urate-lowering potency than benzbromarone in primate models • >100-fold lower mitochondrial toxicity potential in vitro; no dose adjustment needed in moderate renal impairment Supplied with rigorous analytical documentation for reproducible preclinical research.

Molecular Formula C14H10Br2N2O3
Molecular Weight 414.05 g/mol
CAS No. 1198153-15-9
Cat. No. B607337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpaminurad
CAS1198153-15-9
SynonymsEpaminurad; 
Molecular FormulaC14H10Br2N2O3
Molecular Weight414.05 g/mol
Structural Identifiers
SMILESC1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2
InChIInChI=1S/C14H10Br2N2O3/c15-9-5-8(6-10(16)13(9)19)14(20)18-3-4-21-12-1-2-17-7-11(12)18/h1-2,5-7,19H,3-4H2
InChIKeyZMVGQIIOXCGAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epaminurad: Selective URAT1 Inhibitor for Gout Research


Epaminurad (also known as UR-1102 or URC-102) is an orally active, potent, and selective inhibitor of the human urate transporter 1 (hURAT1) . It functions as a uricosuric agent, promoting renal excretion of uric acid, and is under clinical investigation for the treatment of gout and hyperuricemia [1]. In vitro studies demonstrate a URAT1 inhibition constant (Ki) of 57 nM, with approximately 130-fold and 42-fold selectivity over the organic anion transporters OAT1 and OAT3, respectively .

Differentiation from Other URAT1 and XO Inhibitors


Despite sharing a common molecular target (URAT1), uricosuric agents exhibit marked differences in transporter selectivity, in vivo potency, and safety profiles that preclude simple substitution [1]. For instance, while benzbromarone is a potent URAT1 inhibitor, its lack of selectivity leads to concurrent inhibition of OAT1 and OAT3, which are responsible for renal urate secretion [2]. This off-target activity limits its urate-lowering efficacy and is associated with a risk of mitochondrial toxicity and hepatotoxicity [3]. In contrast, Epaminurad's high selectivity for URAT1 over OAT1 and OAT3 enables more efficient urate excretion at lower doses [1]. Furthermore, unlike xanthine oxidase inhibitors (e.g., febuxostat), which reduce urate production, Epaminurad directly enhances renal urate elimination, offering a mechanistically distinct approach [4].

Quantitative Differentiation Evidence


URAT1 Selectivity vs. Benzbromarone

Epaminurad demonstrates superior selectivity for URAT1 compared to benzbromarone, which non-selectively inhibits OAT1 and OAT3 [1]. In HEK293 cells overexpressing human transporters, Epaminurad inhibited URAT1 with a Ki of 57 nM, while showing 130-fold and 42-fold lower affinity for OAT1 (Ki = 7.2 μM) and OAT3 (Ki = 2.4 μM), respectively [1]. In contrast, benzbromarone inhibited URAT1, OAT1, and OAT3 with comparable potency, lacking this degree of selectivity [2].

URAT1 OAT1 OAT3 Ki Selectivity In Vitro

In Vivo Urate-Lowering vs. Benzbromarone

In tufted capuchin monkeys, a model with urate metabolism closely resembling humans, Epaminurad achieved a maximum plasma urate-lowering effect twice that of benzbromarone [1]. Furthermore, Epaminurad at a low dose of 3 mg/kg produced uricosuric and urate-lowering effects comparable to those of benzbromarone at a 33-fold higher dose (100 mg/kg) .

In Vivo Non-Human Primate Plasma Urate Dose-Response Uricosuric

Mitochondrial Toxicity Risk vs. Benzbromarone

Benzbromarone is associated with a risk of fatal hepatotoxicity, linked to its potent mitochondrial toxicity. In vitro assays measuring mitochondrial membrane potential disruption reveal that Epaminurad has a significantly lower propensity to induce mitochondrial dysfunction. The IC50 values for Epaminurad ranged from 258 to 1830 μmol/L, whereas benzbromarone exhibited IC50 values ranging from 1.11 to 9.34 μmol/L, indicating a >100-fold difference in mitochondrial toxicity potential [1].

Mitochondrial Toxicity Hepatotoxicity IC50 Safety Pharmacology

Clinical Urate Response vs. Placebo and Febuxostat

In a randomized, placebo-controlled Phase 2b trial in patients with gout (baseline sUA ≥ 0.42 mmol/L), Epaminurad at 9 mg once daily achieved an 88.9% response rate for reaching target sUA <0.36 mmol/L at Week 4, compared to 0% for placebo (p<0.0001) [1]. The study included a febuxostat 80 mg reference arm, which showed an 84.2% response rate under identical conditions, though statistical comparisons were not performed [1].

Clinical Trial Phase 2b Serum Urate Response Rate Gout

Pharmacokinetics in Renal Impairment

A Phase 1 study evaluated Epaminurad 9 mg in subjects with normal renal function and those with moderate renal impairment (eGFR 30–59 mL/min/1.73 m²). Pharmacokinetic and pharmacodynamic parameters showed no clinically significant differences between groups, indicating that no dose adjustment is necessary for patients with moderate renal impairment [1]. This contrasts with some uricosuric agents (e.g., probenecid) that require dose reduction or are contraindicated in renal dysfunction.

Renal Impairment Pharmacokinetics Dose Adjustment eGFR

Optimal Research and Clinical Applications


Preclinical Efficacy in Non-Human Primates

Epaminurad's demonstrated superior urate-lowering potency and efficacy in tufted capuchin monkeys [1] makes it an ideal tool compound for mechanistic studies of URAT1 inhibition and for validating efficacy in preclinical models that closely mimic human urate physiology. Its 33-fold greater potency compared to benzbromarone allows for lower dosing, reducing potential off-target effects and improving experimental throughput.

In Vitro Transporter Selectivity Profiling

The well-characterized Ki values for URAT1 (57 nM), OAT1 (7.2 μM), and OAT3 (2.4 μM) [2] provide a precise benchmark for SAR investigations. Researchers can use Epaminurad as a reference standard to assess the selectivity of novel URAT1 inhibitors and to dissect the structural determinants of transporter discrimination.

Clinical Development with Hepatic Safety

Epaminurad's >100-fold lower in vitro mitochondrial toxicity potential compared to benzbromarone [3] positions it as a safer alternative for clinical programs targeting gout and hyperuricemia. The established no-dose-adjustment profile in moderate renal impairment [3] further supports its candidacy for inclusive clinical trial designs and eventual broad patient access.

Pharmacodynamic Modeling and Combination Therapy

The clinical Phase 2b data demonstrating robust serum urate reduction (88.9% response rate at 9 mg) and favorable tolerability [4] provide a solid foundation for PK/PD modeling. Epaminurad's distinct mechanism (URAT1 inhibition) versus xanthine oxidase inhibitors (e.g., febuxostat) makes it a prime candidate for combination therapy studies aimed at achieving stringent urate targets in refractory gout patients.

Technical Documentation Hub

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